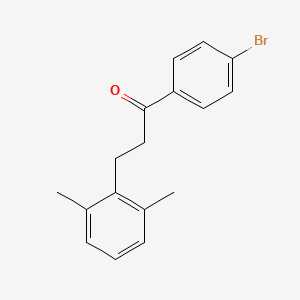

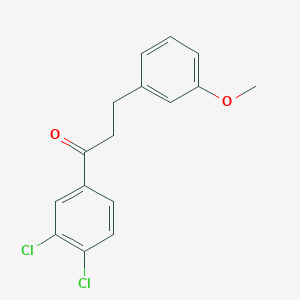

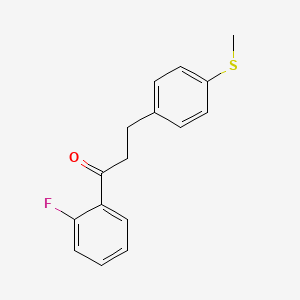

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

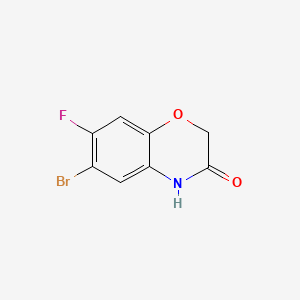

The compound of interest, 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone, is a brominated aromatic ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related brominated compounds and their properties and reactions are extensively discussed, which can provide insights into the behavior of similar brominated aromatic compounds.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several studies. For instance, the synthesis of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was achieved and characterized using spectroscopic and X-ray diffraction techniques . Similarly, the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol was performed in the presence of various comonomers, indicating the reactivity of brominated phenols in polymer synthesis . These studies suggest that the synthesis of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone could potentially be achieved through similar bromination reactions or phase transfer catalysis.

Molecular Structure Analysis

The molecular structure and intermolecular interactions of brominated compounds have been analyzed using X-ray diffraction and Hirshfeld surface analysis . Density functional theory (DFT) has been employed to optimize the geometry and predict properties such as molecular electrostatic potential and natural bond orbital analysis . These techniques could be applied to 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone to gain a deeper understanding of its molecular structure and potential reactivity.

Chemical Reactions Analysis

Brominated phenols undergo various chemical reactions, including electrophilic substitution with rearrangement . The reactivity of these compounds towards bromination and their subsequent transformation into different products has been extensively studied, providing a framework for understanding the chemical behavior of 4'-Bromo-3-(2,6-dimethylphenyl)propiophenone under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as solubility, vapor pressure, and reactivity towards polymerization, have been determined . These properties are crucial for predicting the behavior of these compounds in various environments and applications. The antioxidant properties of bromophenols have also been evaluated, indicating their potential as bioactive molecules .

Applications De Recherche Scientifique

Organic Synthesis and Chemical Analysis

- The study by Koudstaal and Olieman (2010) explores the fluorination of bromophenols, which can be relevant to understanding the chemical reactivity and potential modifications of compounds like "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Koudstaal & Olieman, 2010).

- Mishra et al. (2001) developed a method for determining bromide in various samples by converting it into bromophenols, which could offer a technique for analyzing the bromination level or efficacy in compounds similar to "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Mishra et al., 2001).

Material Science and Polymer Research

- Elapasery et al. (2020) discussed the synthesis and characterization of disperse dyes based on enaminones, which suggests potential applications in the development of colorants and functional materials using structurally similar compounds (Elapasery et al., 2020).

- Shi et al. (2017) synthesized poly(arylene ether sulfone) anion exchange membranes with pendant groups, highlighting the utility of similar bromophenols in creating functional polymeric materials with specific electrical properties (Shi et al., 2017).

Environmental and Toxicological Studies

- Jiang et al. (2014) investigated the oxidation of bromophenols and the formation of brominated polymeric products during water treatment, which could be relevant for understanding the environmental fate and treatment options for brominated compounds like "4'-Bromo-3-(2,6-dimethylphenyl)propiophenone" (Jiang et al., 2014).

- Nweke and Okpokwasili (2010) assessed the toxicity of various phenolic compounds on bacteria from petroleum refinery wastewater, offering insights into the potential environmental impact and biodegradation of bromophenols and related compounds (Nweke & Okpokwasili, 2010).

Propriétés

IUPAC Name |

1-(4-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-4-3-5-13(2)16(12)10-11-17(19)14-6-8-15(18)9-7-14/h3-9H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQKXOQYKGRVMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644785 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(2,6-dimethylphenyl)propiophenone | |

CAS RN |

898754-67-1 |

Source

|

| Record name | 1-Propanone, 1-(4-bromophenyl)-3-(2,6-dimethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)